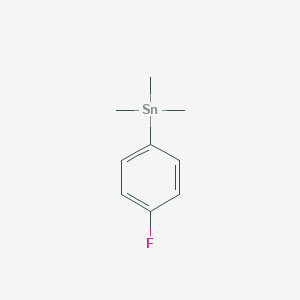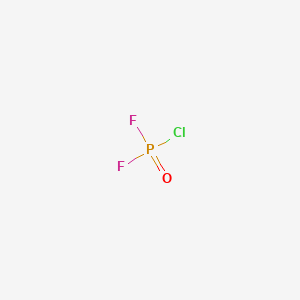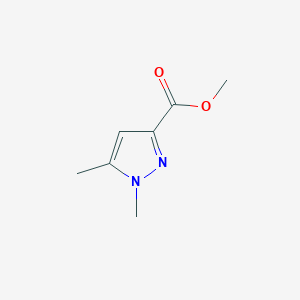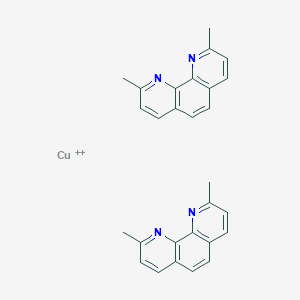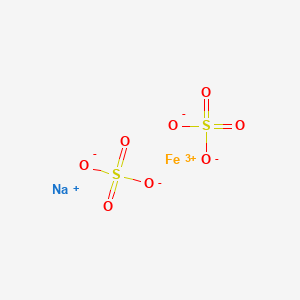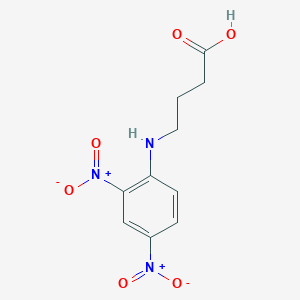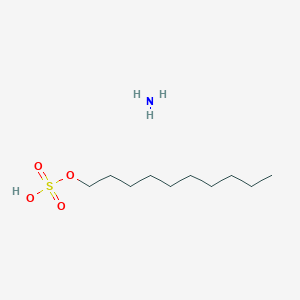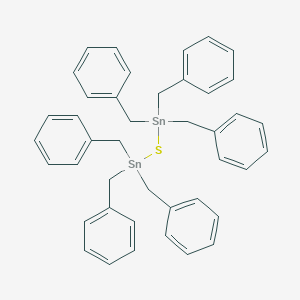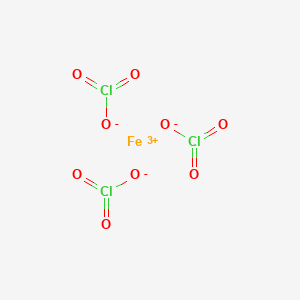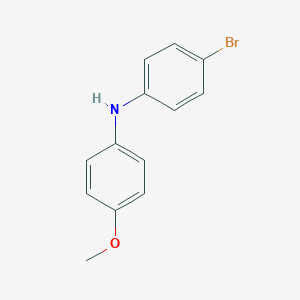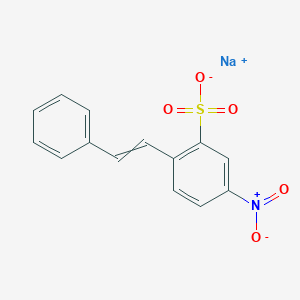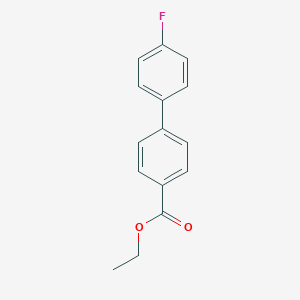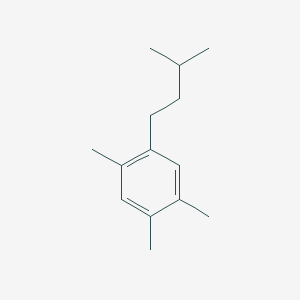
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- is a chemical compound that belongs to the family of alkylbenzenes. It is commonly known as p-tert-butyltoluene and has a molecular weight of 210.36 g/mol. This compound is widely used in various scientific research applications, including organic synthesis, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- is not well understood. However, it has been reported to exhibit anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, p-tert-butyltoluene reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- has been reported to exhibit several biochemical and physiological effects. In a study conducted on rats, p-tert-butyltoluene was found to exhibit anti-inflammatory and analgesic properties. The compound was able to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the rats' blood. Additionally, p-tert-butyltoluene was able to reduce the pain response in the rats, indicating its analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- in lab experiments include its relatively simple synthesis method and its wide range of scientific research applications. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, the limitations of using p-tert-butyltoluene in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
For the scientific research of p-tert-butyltoluene include the development of novel pain-relieving drugs, the exploration of its potential as a ligand in coordination chemistry, and the investigation of its potential toxicity.
Métodos De Síntesis
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- can be synthesized through a Friedel-Crafts alkylation reaction between p-xylene and tert-amyl chloride. The reaction is catalyzed by aluminum chloride and yields p-tert-butyltoluene as the major product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- has several scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound has been reported to exhibit anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of pain and inflammation. Additionally, p-tert-butyltoluene has been used as a ligand in coordination chemistry, where it forms complexes with various metal ions.
Propiedades
Número CAS |
10425-90-8 |
|---|---|
Nombre del producto |
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- |
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
1,2,4-trimethyl-5-(3-methylbutyl)benzene |
InChI |
InChI=1S/C14H22/c1-10(2)6-7-14-9-12(4)11(3)8-13(14)5/h8-10H,6-7H2,1-5H3 |
Clave InChI |
SSWDVXXDRVNAPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)CCC(C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)CCC(C)C)C |
Sinónimos |
1-Isopentyl-2,4,5-trimethylbenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



